molecular formula C16H12F2N2O3 B12941340 Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-08-5

Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12941340
CAS No.: 651749-08-5
M. Wt: 318.27 g/mol
InChI Key: LNVNOYPIRWTSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Analysis

The molecular formula C₁₆H₁₂F₂N₂O₃ (molecular weight: 318.27 g/mol) delineates a hybrid architecture comprising three distinct domains:

  • A benzoic acid moiety at position 3 of the benzene ring.
  • A 2-oxoimidazolidinyl heterocycle fused to the benzoic acid group.
  • A 2,5-difluorophenyl substituent attached to the imidazolidinyl nitrogen.

The SMILES string FC1C=CC(=CC=1N1C(N(C2C=CC=C(C(=O)O)C=2)CC1)=O)F reveals critical bonding patterns:

  • The imidazolidinone ring (N1C(N...)CC1=O) adopts a puckered conformation due to the sp³-hybridized nitrogen atoms.
  • The 2,5-difluorophenyl group introduces steric and electronic effects through meta-fluorine substitutions.
  • The carboxylic acid group at position 3 of the benzene ring enables hydrogen-bonding interactions.

Stereochemical considerations :

  • No chiral centers are present in the structure, as confirmed by the absence of stereodescriptors in its IUPAC name.
  • The imidazolidinone ring exhibits conformational flexibility , with the 2-oxo group imposing partial planarity on the heterocycle.

Properties

CAS No.

651749-08-5

Molecular Formula

C16H12F2N2O3

Molecular Weight

318.27 g/mol

IUPAC Name

3-[3-(2,5-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H12F2N2O3/c17-11-4-5-13(18)14(9-11)20-7-6-19(16(20)23)12-3-1-2-10(8-12)15(21)22/h1-5,8-9H,6-7H2,(H,21,22)

InChI Key

LNVNOYPIRWTSJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- typically involves multi-step organic synthesis, combining:

  • Formation of the imidazolidinone ring
  • Introduction of the difluorophenyl substituent at the 2,5-positions
  • Coupling with the benzoic acid moiety

The key synthetic steps are:

  • Synthesis of the Difluorophenyl Intermediate:
    The 2,5-difluorophenyl group is introduced via halogenated aromatic precursors or boronic acid derivatives bearing fluorine atoms at the 2 and 5 positions.

  • Formation of the Imidazolidinone Ring:
    This involves condensation reactions between appropriate amine and carbonyl-containing precursors to form the 2-oxoimidazolidinyl ring system.

  • Coupling to Benzoic Acid:
    The benzoic acid moiety is attached through amide or related linkages, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Reaction

A widely used method for constructing the carbon-carbon bond between the difluorophenyl ring and the imidazolidinone intermediate is the Suzuki-Miyaura coupling. This reaction involves:

  • A boronic acid or boronate ester derivative of the difluorophenyl compound
  • An aryl halide derivative of the imidazolidinone or benzoic acid precursor
  • A palladium catalyst (e.g., Pd(PPh3)4)
  • A base (e.g., K2CO3)
  • Solvent such as toluene, dioxane, or aqueous mixtures
  • Reaction temperatures typically between 80–110 °C

This method offers regioselectivity and good yields, essential for the 2,5-difluoro substitution pattern to avoid isomeric impurities.

Alternative Synthetic Routes

  • Condensation and Cyclization:
    The imidazolidinone ring can be formed by cyclization of amino acid derivatives or urea analogs with difluorophenyl-substituted precursors under acidic or basic conditions.

  • Direct Fluorination:
    In some cases, selective fluorination of preformed phenyl-imidazolidinone intermediates using electrophilic fluorinating agents (e.g., Selectfluor) can be employed, though regioselectivity is challenging.

  • Continuous Flow Synthesis:
    For industrial scale-up, continuous flow reactors enable better control of reaction parameters, improving yield and purity while reducing reaction times.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Difluorophenyl boronic acid synthesis Halogenated precursors, Pd catalyst, base Requires regioselective fluorination
Imidazolidinone ring formation Amines + carbonyl compounds, acid/base catalysis Cyclization under controlled pH
Suzuki-Miyaura coupling Pd(PPh3)4, K2CO3, toluene/dioxane, 80-110 °C High regioselectivity, moderate to high yield
Purification Column chromatography, recrystallization Ensures removal of isomers and impurities

Chemical Reaction Analysis

Types of Reactions Involved

Reagents and Catalysts

  • Palladium catalysts (Pd(PPh3)4, Pd(OAc)2)
  • Bases such as potassium carbonate or cesium carbonate
  • Solvents: Toluene, dioxane, DMF, or aqueous mixtures
  • Fluorinating agents for selective fluorination if needed

Comparative Data on Fluorinated Analogs

Compound Variant Fluorine Positions Molecular Formula Key Synthetic Challenge XLogP (Lipophilicity) Notes
3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-benzoic acid 3,5 C16H12F2N2O3 Regioselective fluorination ~2.4 Well-studied, good synthetic accessibility
3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-benzoic acid 3,4 C16H12F2N2O3 Steric hindrance in coupling ~2.3 Slightly more steric hindrance
3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-benzoic acid 2,5 C16H12F2N2O3 Regioselective fluorination, positional isomer control ~2.4 Requires precise synthetic control

Research Findings and Notes

  • The presence of fluorine atoms at the 2,5-positions affects electronic distribution, which can influence reactivity during coupling and cyclization steps.
  • Regioselective synthesis is critical to avoid formation of positional isomers, which complicate purification and reduce yield.
  • Palladium-catalyzed Suzuki-Miyaura coupling remains the most reliable method for assembling the difluorophenyl-imidazolidinone framework.
  • Continuous flow synthesis and automated systems are promising for industrial scale-up, improving reproducibility and cost-effectiveness.
  • Experimental data on yields typically range from 60% to 85% depending on reaction conditions and purification methods.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Catalysts Typical Conditions Yield Range (%) Comments
Difluorophenyl intermediate synthesis Halogenation/boronic acid formation Halogenated precursors, Pd catalyst 80-110 °C, base present 70-85 Regioselectivity critical
Imidazolidinone ring formation Cyclization Amines, carbonyl compounds, acid/base Room temp to reflux 65-80 Controlled pH essential
Coupling to benzoic acid moiety Suzuki-Miyaura coupling Pd(PPh3)4, K2CO3, toluene/dioxane 80-110 °C 60-80 High purity requires careful workup
Purification Chromatography, recrystallization Solvents (ethyl acetate, hexane) Ambient N/A Removes isomers and impurities

Chemical Reactions Analysis

Oxidation Reactions

  • Ring oxidation : The imidazolidinone’s tertiary amine may oxidize to form an N-oxide derivative under strong oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Side-chain oxidation : The difluorophenyl group’s electron-withdrawing nature stabilizes aromatic rings against oxidation, but adjacent methylene groups (if present) could oxidize to ketones .

Hydrolysis Reactions

The imidazolidinone ring is susceptible to hydrolysis under acidic or basic conditions:

Condition Reaction Pathway Product
Acidic (HCl, H₂O)Ring-opening via protonation of the carbonyl oxygen, cleaving the C–N bond3-(2,5-difluorophenylamino)benzoic acid and urea derivatives
Basic (NaOH, H₂O)Saponification of the lactam ring, yielding a diamino intermediate3-(2,5-difluorophenylamino)benzoic acid and ammonia/CO₂

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form methyl/ethyl esters .

  • Amidation : Couples with amines (e.g., NH₃, primary amines) via carbodiimide-mediated activation (EDC/HOBt) to produce amides.

Electrophilic Aromatic Substitution (EAS)

The 2,5-difluorophenyl group directs EAS reactions:

  • Nitration : Fluorine’s meta-directing effect allows nitration at the 4-position of the phenyl ring using HNO₃/H₂SO₄ .

  • Halogenation : Bromination occurs selectively at the activated para position relative to fluorine with Br₂/FeBr₃.

Nucleophilic Aromatic Substitution (NAS)

Fluorine’s electronegativity activates the aryl ring for NAS under specific conditions:

  • Hydroxylation : Replacement of fluorine with hydroxide requires harsh conditions (e.g., NaOH, 200°C).

  • Amination : Reaction with ammonia or amines at high temperatures yields substituted aniline derivatives .

Cycloaddition and Cross-Coupling

The imidazolidinone ring may participate in:

  • Diels-Alder reactions : The electron-deficient lactam carbonyl acts as a dienophile with conjugated dienes.

  • Suzuki coupling : If halogenated, the aryl group could couple with boronic acids (limited by fluorine’s deactivating effect) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds structurally similar to benzoic acid derivatives exhibit promising anticancer properties. For instance, research has shown that imidazolidinyl derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. A notable study demonstrated that benzoic acid derivatives could effectively target specific cancer pathways, suggesting potential therapeutic uses in oncology .

2. Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial activity. In particular, the presence of the difluorophenyl group enhances the compound's ability to disrupt bacterial cell membranes. This property is crucial for developing new antimicrobial agents to combat resistant strains of bacteria .

3. Drug Delivery Systems
The unique structure of benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- allows it to be used in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery. Research into polymer-drug conjugates has shown that such compounds can improve therapeutic efficacy while reducing side effects .

Materials Science Applications

1. Polymer Synthesis
In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its functional groups allow for various chemical modifications, enabling the creation of polymers with tailored properties for applications in coatings and adhesives.

2. Photovoltaic Materials
Studies have explored the use of benzoic acid derivatives in organic photovoltaic cells due to their electronic properties. The incorporation of such compounds can enhance charge transport and improve the efficiency of solar energy conversion .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against resistant bacterial strains
Drug Delivery SystemsEnhances bioavailability and targeting
Materials SciencePolymer SynthesisCustomizable properties for coatings
Photovoltaic MaterialsImproves efficiency in solar cells

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of benzoic acid derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy
Research conducted on various benzoic acid derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on these findings.

Mechanism of Action

The mechanism by which 3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the 2,5-difluorophenyl group could enhance binding affinity and specificity, while the imidazolidinone ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The 3,5-difluoro analog exhibits the highest XLogP (~2.6), likely due to symmetrical fluorine placement enhancing hydrophobic interactions.
  • Electronic Effects : Fluorine at the 2-position introduces steric hindrance, which may alter binding to biological targets compared to 3- or 4-substituted analogs .

Heterocyclic Core Modifications

The imidazolidinone ring in the target compound contrasts with structurally related heterocycles in other benzoic acid derivatives:

Thiazolidinone Derivatives

  • Example: 2-(5-{(Z)-[3-(2,5-Dimethylphenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid (). Structural Difference: Replaces imidazolidinone with a thiazolidinone core containing a sulfur atom.

Pyrimidine-Based Analogs

  • Example: TRK kinase inhibitors with 2,5-difluorophenyl-pyrrolidine motifs (). Structural Difference: Pyrimidine core instead of imidazolidinone. Functional Relevance: Pyrimidine derivatives often exhibit enhanced kinase inhibitory activity due to improved π-π stacking with ATP-binding domains .

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmaceutical and biochemical research due to their diverse biological activities. This article focuses on Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- , a compound with notable potential in various therapeutic applications. The compound's structure, biological activities, and relevant research findings will be discussed, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H12F2N2O3C_{16}H_{12}F_{2}N_{2}O_{3}, with a molecular weight of approximately 318.28 g/mol. Its structure features a benzoic acid moiety substituted with a difluorophenyl group and an imidazolidinone ring, which contributes to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives. For example, compounds similar to benzoic acid, including those with imidazolidinone structures, have shown effective inhibition against various bacterial strains.

Compound Target Bacteria MIC (µg/mL)
Benzoic Acid DerivativeStaphylococcus aureus16
Benzoic Acid DerivativeEscherichia coli32
Benzoic Acid DerivativePseudomonas aeruginosa64

This table illustrates that derivatives of benzoic acid can exhibit lower Minimum Inhibitory Concentrations (MIC) compared to traditional antibiotics like ampicillin, indicating a promising avenue for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of benzoic acid derivatives have been investigated using in vitro assays. The ability to scavenge free radicals is crucial for compounds aimed at preventing oxidative stress-related diseases.

Assay Type IC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings suggest that the compound may protect cells from oxidative damage, further supporting its potential therapeutic applications .

Enzyme Inhibition

Studies have shown that benzoic acid derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, the compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation processes.

Enzyme Inhibition (%) at 50 µM
COX-145
COX-260

This enzyme inhibition profile suggests that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized various benzoic acid derivatives and evaluated their biological activities. The synthesized compound exhibited significant antibacterial activity against Listeria monocytogenes, outperforming several known antibiotics .

Case Study 2: Antioxidant Evaluation

In another study, the antioxidant capacity of benzoic acid derivatives was assessed using cellular models. The results indicated that these compounds could significantly reduce oxidative stress markers in human cell lines, suggesting their potential use in preventing age-related diseases .

Q & A

Q. What are the recommended synthetic routes for Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-?

Methodological Answer: The synthesis of this compound can be approached via two primary routes:

  • Acylation of imidazolidinone intermediates : React 2,5-difluorophenyl-substituted imidazolidinone with 3-nitrobenzoyl chloride or its derivatives in anhydrous dichloromethane using triethylamine as a base (yields ~60–80%) .
  • Coupling reactions : Use dimethylformamide (DMF) with diethyl cyanophosphonate (DCF) to couple pre-functionalized benzoic acid derivatives to the imidazolidinone core .
    Key Considerations : Ensure anhydrous conditions for acylation steps to avoid hydrolysis of reactive intermediates.

Q. How can the structural integrity of the synthesized compound be confirmed?

Methodological Answer:

  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected [M+H]+ ion) and detect impurities. For example, ESI-MS data for structurally similar fluorinated benzoic acid derivatives show m/z values within ±0.1 Da of theoretical masses .
  • 1H NMR : Analyze aromatic proton splitting patterns (e.g., δ 8.01–8.10 ppm for fluorinated phenyl groups) and imidazolidinone NH signals (δ ~10–12 ppm, broad singlet) .
  • Elemental Analysis : Verify C, H, N, and F content (e.g., deviation <0.3% from calculated values) .

Advanced Research Questions

Q. How can low yields in the acylation step during synthesis be addressed?

Methodological Answer: Low yields (~30–50%) often arise from incomplete activation of the carboxylic acid or side reactions. Mitigation strategies include:

  • Activation via Acyl Chlorides : Convert 3-nitrobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) prior to coupling, improving reactivity .
  • Solvent Optimization : Replace dichloromethane with toluene for better solubility of hydrophobic intermediates .
  • Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

Q. How can researchers resolve discrepancies in spectroscopic data between batches?

Methodological Answer:

  • Comparative NMR Analysis : Cross-reference observed 1H/19F NMR shifts with literature data for fluorinated benzoic acid analogs (e.g., δ 7.8–8.2 ppm for aromatic protons in 2,5-difluorophenyl groups) .
  • Purity Assessment via HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to quantify impurities. Adjust recrystallization solvents (e.g., ethanol/water mixtures) if purity falls below 95% .
  • X-ray Crystallography : Resolve ambiguous structural assignments by obtaining single-crystal data, particularly for stereoisomers or tautomers .

Data Contradiction Analysis

Q. How should conflicting biological activity data for this compound be interpreted?

Methodological Answer:

  • Dose-Response Reproducibility : Test activity across multiple concentrations (e.g., 1 nM–100 µM) in triplicate to rule out assay variability. For example, IC50 values for structurally similar inhibitors varied by <10% upon repeat testing .
  • Metabolic Stability Screening : Assess compound stability in liver microsomes (e.g., human S9 fractions) to identify rapid degradation as a source of inconsistency .
  • Off-Target Profiling : Use kinase or GPCR panels to rule out unintended interactions .

Method Optimization Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Acylation (DCM)62–83Triethylamine, room temperature
Coupling (DMF/DCF)70–8960°C, 12 hrs
Acyl Chloride Activation85–90Toluene, SOCl₂

Q. Table 2. Characterization Parameters

TechniqueCritical ParametersExample DataReference
ESI-MSCollision energy: 20–30 eVm/z 356.1 [M+H]+
1H NMR (400 MHz, DMSO)Referenced to TMS (δ 0.0 ppm)δ 8.05 (m, 3H, Ar-H)
HPLC (C18 column)Gradient: 50% MeOH → 90% MeOH over 20 minRetention time: 12.3 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.